molecular formula C15H24N4O B11744038 1-cyclopentyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

1-cyclopentyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B11744038
M. Wt: 276.38 g/mol
InChI Key: QKUOVDQULNCYHJ-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methylpiperidine moiety, and a pyrazole ring.

Preparation Methods

The synthesis of 1-cyclopentyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves multiple steps, typically starting with the preparation of the core pyrazole ring. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Cyclopentyl Group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide under basic conditions.

    Attachment of the Methylpiperidine Moiety: This can be done through an amide coupling reaction using a suitable coupling reagent such as EDCI or HATU.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-cyclopentyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-cyclopentyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

1-cyclopentyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-cyclopentyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one: This compound has a similar structure but includes a pyrrolidinone ring instead of a pyrazole ring.

    1-cyclopentyl-4-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-amine: This compound features an imidazole ring instead of a pyrazole ring.

Properties

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

IUPAC Name

(3-amino-1-cyclopentylpyrazol-4-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H24N4O/c1-11-6-4-5-9-18(11)15(20)13-10-19(17-14(13)16)12-7-2-3-8-12/h10-12H,2-9H2,1H3,(H2,16,17)

InChI Key

QKUOVDQULNCYHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CN(N=C2N)C3CCCC3

Origin of Product

United States

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